molecular formula C18H21N5O2 B587599 Alogliptin-d3 CAS No. 1133421-35-8

Alogliptin-d3

Cat. No. B587599
CAS RN: 1133421-35-8
M. Wt: 342.417
InChI Key: ZSBOMTDTBDDKMP-DDOHFVCQSA-N
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Description

Alogliptin is an oral antidiabetic medication that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .


Synthesis Analysis

Alogliptin is prepared as a benzoate salt and exists predominantly as the R-enantiomer . An efficient asymmetric process for the synthesis of alogliptin has been reported .


Molecular Structure Analysis

Alogliptin is a selective, orally-bioavailable inhibitor of enzymatic activity of DPP-4 . It has a molecular formula of C18H21N5O2 .


Chemical Reactions Analysis

Alogliptin inhibits DPP-4, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1). The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .


Physical And Chemical Properties Analysis

Alogliptin has a molecular weight of 339.39 . Its physicochemical characteristics were evaluated by differential scanning calorimetry (DSC), thermogravimetry (TG), and scanning electron microscopy equipped with energy-dispersive X-ray spectrometer (SEM/EDS) .

Mechanism of Action

Target of Action

Alogliptin-d3 primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a serine protease that plays a significant role in glucose metabolism. It is responsible for the degradation of incretins such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) .

Mode of Action

Alogliptin-d3 acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the degradation of incretins, particularly GIP and GLP-1 . This inhibition results in an increase in the amount of active plasma incretins, which helps with glycemic control .

Biochemical Pathways

The primary biochemical pathway affected by Alogliptin-d3 is the incretin pathway . Incretins like GIP and GLP-1 are hormones that regulate glucose homeostasis. They increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells . The result is a decrease in hepatic glucose production .

Pharmacokinetics

Alogliptin-d3 exhibits extensive bioavailability, regardless of food intake . The compound is primarily excreted in the urine, with a smaller amount excreted in the feces . The elimination half-life is approximately 12–21 hours .

Result of Action

The inhibition of DPP-4 by Alogliptin-d3 leads to a decrease in postprandial glucagon while increasing postprandial active GLP-1 levels . This results in improved glycemic control in patients with type 2 diabetes mellitus .

Action Environment

The action of Alogliptin-d3 can be influenced by various environmental factors. For instance, renal function impairment can lead to increased AUC of the drug . Therefore, the efficacy and stability of Alogliptin-d3 may vary based on individual patient characteristics and environmental conditions.

properties

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuteriomethyl)pyrimidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBOMTDTBDDKMP-DDOHFVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746977
Record name 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alogliptin-d3

CAS RN

1133421-35-8
Record name 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is Alogliptin-d3 used as an internal standard for Alogliptin quantification in the provided research?

A1: Alogliptin-d3 is a deuterated form of Alogliptin, meaning it possesses the same chemical structure with the exception of three hydrogen atoms substituted by deuterium isotopes. This difference provides Alogliptin-d3 with nearly identical chemical behavior to Alogliptin during sample preparation and analysis, while allowing distinct detection by mass spectrometry. []

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